1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea
CAS No.:
Cat. No.: VC17812580
Molecular Formula: C8H15N3O3
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3O3 |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 2-(azetidin-3-yloxy)-N-(methylcarbamoyl)propanamide |
| Standard InChI | InChI=1S/C8H15N3O3/c1-5(14-6-3-10-4-6)7(12)11-8(13)9-2/h5-6,10H,3-4H2,1-2H3,(H2,9,11,12,13) |
| Standard InChI Key | PGSWOBRCTLDASB-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NC(=O)NC)OC1CNC1 |
Introduction
1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of an azetidine ring, a propanoyl group, and a methylurea moiety, which are crucial for its biological activity and pharmacological applications.
Synthesis Steps:
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Starting Materials: The synthesis begins with readily available precursors.
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Reaction Conditions: Specific temperature, pressure, and solvents are used to facilitate the reaction.
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Purification: Chromatography techniques are applied to ensure high purity of the final product.
Biological Activities and Potential Applications
1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea has shown promising biological activities, particularly in the areas of anti-inflammatory and analgesic effects. Studies indicate that compounds with similar structures often exhibit interactions with biological targets such as enzymes and receptors involved in pain pathways.
Mechanism of Action
The mechanism of action for 1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea involves its interaction with biological targets, potentially influencing enzymatic pathways or receptor activities. The azetidine ring may enhance binding affinity to certain biological targets due to its three-dimensional conformation.
Interaction Studies:
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Molecular Docking: Used to assess binding affinity to receptors or enzymes.
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Enzyme Inhibition Assays: Evaluate the compound's ability to inhibit specific enzymes.
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Receptor Binding Studies: Investigate interactions with various receptors.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-Hydroxyethyl)-3-methylurea | Contains a hydroxyethyl group instead of azetidine | Exhibits different solubility properties |
| 1-(4-Methylphenyl)-3-methylurea | Phenyl substitution at position 1 | Enhanced lipophilicity may affect bioavailability |
| 1-[2-(Pyrrolidin-1-yloxy)propanoyl]-3-methylurea | Pyrrolidine instead of azetidine | Potentially different pharmacokinetic profiles |
Future Research Directions
Future studies should focus on further elucidating the biological activities of 1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea and exploring its potential therapeutic applications. This could involve more detailed molecular docking studies, in vivo efficacy tests, and clinical trials to assess its safety and efficacy in humans.
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